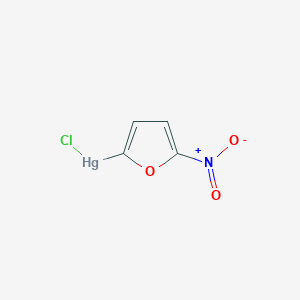
Chloro(5-nitrofuran-2-yl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(5-nitrofuran-2-yl)mercury is a chemical compound that features a mercury atom bonded to a chloro group and a 5-nitrofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of chloro(5-nitrofuran-2-yl)mercury typically involves the reaction of 5-nitrofuran-2-yl derivatives with mercuric chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent mercury introduction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Chloro(5-nitrofuran-2-yl)mercury undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso and hydroxylamine derivatives.
Reduction: The nitro group can be reduced to amine derivatives under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloro group under mild conditions.
Major Products:
Oxidation: Formation of nitroso and hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chloro(5-nitrofuran-2-yl)mercury has several scientific research applications:
Mécanisme D'action
The mechanism of action of chloro(5-nitrofuran-2-yl)mercury involves the interaction of the nitrofuran moiety with biological targets. The compound is activated by nitroreductases, leading to the formation of reactive intermediates that can cause DNA lesions, oxidative stress, and inhibition of RNA and protein biosynthesis . These effects contribute to its antimicrobial properties.
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
55100-32-8 |
|---|---|
Formule moléculaire |
C4H2ClHgNO3 |
Poids moléculaire |
348.11 g/mol |
Nom IUPAC |
chloro-(5-nitrofuran-2-yl)mercury |
InChI |
InChI=1S/C4H2NO3.ClH.Hg/c6-5(7)4-2-1-3-8-4;;/h1-2H;1H;/q;;+1/p-1 |
Clé InChI |
BOAWOGHSHWQDAJ-UHFFFAOYSA-M |
SMILES canonique |
C1=C(OC(=C1)[Hg]Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14634189.png)
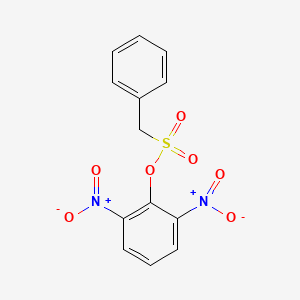
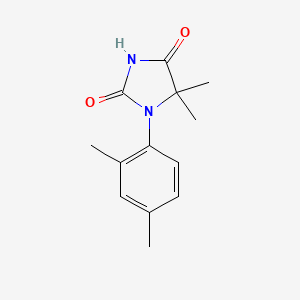

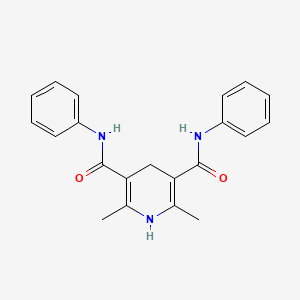
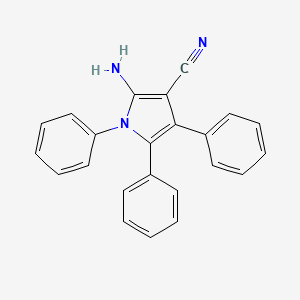
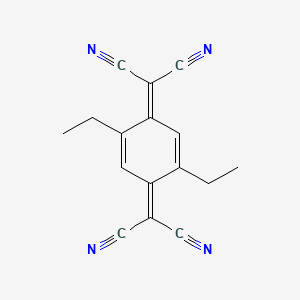
![1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea](/img/structure/B14634228.png)
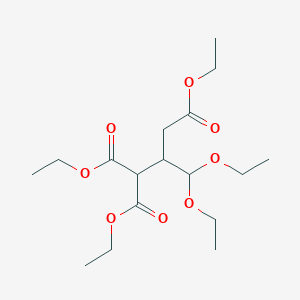
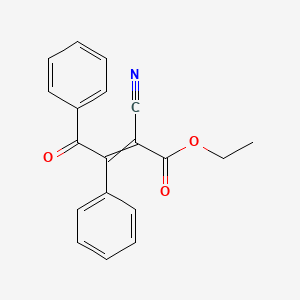
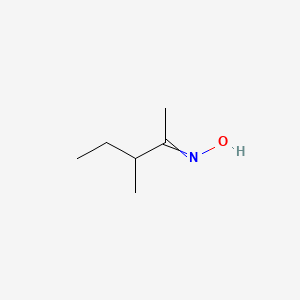

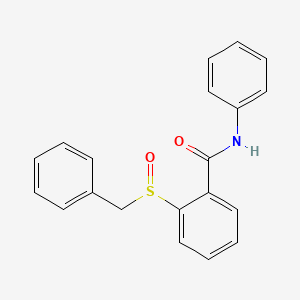
![1-[(5-Nitropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634259.png)
